![molecular formula C20H23N3O5S B2816167 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203184-34-2](/img/structure/B2816167.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Applications De Recherche Scientifique
Synthesis and Characterization
The compound's synthesis involves specific chemical reactions and methodologies. For instance, the synthesis of similar compounds like 1,8-Naphthalimide derivatives, which are DNA-binding compounds, involves the interaction of naphthalic anhydride with non-protein amino acids and quantum-chemical calculations for structural elucidation (Marinov et al., 2019).
Application in Asymmetric Synthesis
Compounds like 1-aryl-1,2,3,4-tetrahydroisoquinolines, similar in structure to the target compound, are synthesized through a diastereoselective process, which is crucial in the asymmetric synthesis of pharmaceuticals (Wünsch & Nerdinger, 1999).
Antitumor Potential
Compounds structurally similar to the target compound have been evaluated for their antitumor activities. For instance, triazolyl- and triazinyl-quinazolinediones show significant potency against human colon carcinoma and hepatocellular carcinoma cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019). Additionally, urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have shown promising results in vitro against various cancer cell lines (Perković et al., 2016).
Chemical Transformations and Applications
The compound and its analogs undergo various chemical transformations for different applications. For instance, the Curtius rearrangement has been used to synthesize new alkyl derivatives, demonstrating the versatility of these compounds in chemical synthesis (Khouili et al., 2021).
Fluorescence and Imaging Studies
Compounds with a similar structure have been used in fluorescence and imaging studies. For example, a fluorescent probe based on the 1,8-naphthalimide unit has been developed for detecting reducing agents, demonstrating potential applications in biological and chemical sensing (Sun et al., 2018).
Antioxidant Activities
Derivatives of benzo[d][1,3]dioxol-5-yl have been synthesized and evaluated for their antioxidant activities, showing the potential of these compounds in combating oxidative stress (Salem et al., 2015).
Histone Deacetylase Inhibition
Similar compounds, like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, have been found to be potent histone deacetylase (HDAC) inhibitors, showing potential as therapeutics in cancer treatment (Liu et al., 2015).
Antimicrobial Activity
Similar compounds have shown significant antimicrobial activities against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Singh & Pandey, 2006).
Orientations Futures
The compound and its analogs may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies are needed to fully understand the potential applications of this compound.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-10-29(25,26)23-9-3-4-14-11-15(5-7-17(14)23)21-20(24)22-16-6-8-18-19(12-16)28-13-27-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUZHDPSGLKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
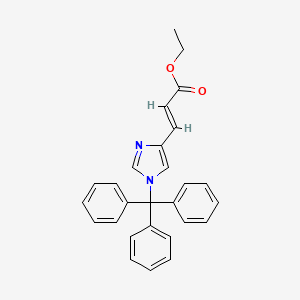
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
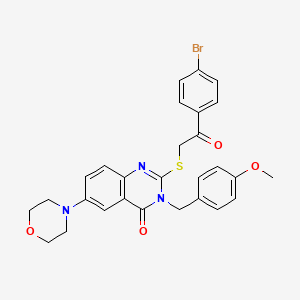

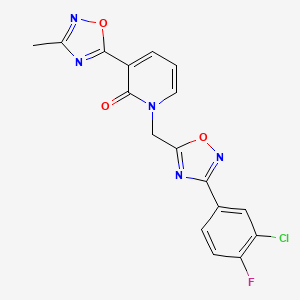
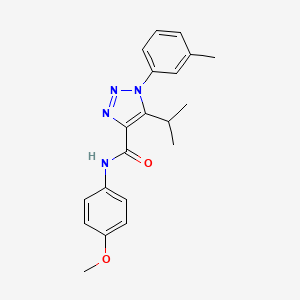
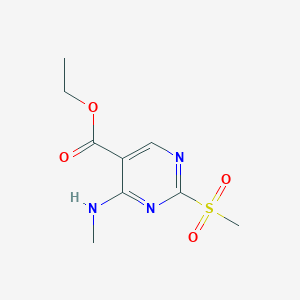
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)